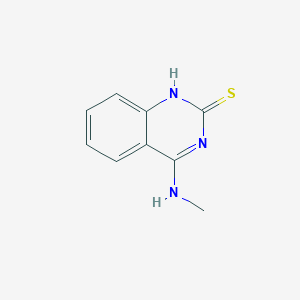
4-(甲基氨基)喹噁啉-2-硫醇
描述
Synthesis Analysis
The synthesis of quinazoline derivatives often involves various methods. One efficient approach is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which leads to quinazolin-4(3H)-ones. This method is transition-metal-free, external oxidant-free, and easy to perform .
Molecular Structure Analysis
The molecular formula of 4-(Methylamino)quinazoline-2-thiol is C9H9N3S, with a molecular weight of 191.26 g/mol. Its IUPAC name is 4-(methylamino)-2(1H)-quinazolinethione. The InChI code is 1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13) .
Chemical Reactions Analysis
Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction. These hybrids exhibit multi-faceted biological activity, targeting specific and multiple disease-related pathways .
Physical And Chemical Properties Analysis
科学研究应用
抗结核活性
4-(甲基氨基)喹唑啉-2-硫醇衍生物已证明对各种分枝杆菌属菌株具有显着的抗分枝杆菌活性,包括结核分枝杆菌、鸟型分枝杆菌、机会分枝杆菌、堪萨斯分枝杆菌和细胞内分枝杆菌。该类中的一些化合物甚至比异烟肼对非典型分枝杆菌菌株表现出更高的活性,突出了它们作为新型抗结核剂的潜力(Kuneš 等,2000)。
抗疟疾和抗肿瘤作用
2,4-二氨基-6-[(芳基)硫代]喹唑啉中 4-氨基的取代,包括肼基和羟基氨基部分,已对其影响抗疟疾和抗肿瘤特性的潜力进行了探索。然而,发现这些修饰显着降低了该系列的抗疟疾和抗肿瘤特性,表明 4-氨基在介导这些生物活性中起着至关重要的作用(Werbel & Degnan, 1987)。
抗真菌活性
喹唑啉衍生物已显示出有希望的抗真菌活性,一些新型 s-取代的 6-氟-4-烷基(芳基)硫代喹唑啉衍生物对一系列真菌表现出良好的抑制作用。作用机制包括增加细胞膜通透性和抑制真菌生长,表明这些化合物作为潜在的抗真菌剂(Xu 等,2007)。
抗菌活性
已合成某些 2-甲基-3-(取代的甲基氨基)-(3H)-喹唑啉-4-酮并评估了它们的抗菌活性。这些化合物已显示出显着的抗菌和抗真菌活性,突出了喹唑啉衍生物在开发新型抗菌剂中的潜力(Alagarsamy 等,2007)。
合成和理论研究
喹唑啉-2-硫醇及其衍生物的合成已得到探索,灵感来自于它们在各种应用中的潜在生物活性和实用性。这些化合物已通过各种光谱方法表征,强调了人们对喹唑啉衍生物在药物化学中的多功能应用的持续兴趣(Kaur, Bansal, & Kaur, 2011)。
未来方向
Research on quinazoline derivatives continues to evolve. Scientists are designing and synthesizing new quinazoline-based compounds as potential drugs with anticancer potency against various cancers, including bladder cancer . The field of medicinal chemistry aims to intensify drug development by exploring hybridized pharmacophoric features and their potential roles in exhibiting various pharmacological activities .
作用机制
Target of Action
4-(Methylamino)quinazoline-2-thiol is a derivative of the quinazoline family . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . .
Mode of Action
Quinazoline derivatives are known to interact with multiple targets, leading to their diverse pharmacological effects . The compound may interact with its targets, causing changes that result in its therapeutic effects.
Biochemical Pathways
Given the broad spectrum of activities exhibited by quinazoline derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that the pharmacokinetics of drugs can be altered when used in combination due to the induction or inhibition of hepatic enzymes responsible for drug metabolism .
Result of Action
Given the pharmacological activities of quinazoline derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drugs .
属性
IUPAC Name |
4-(methylamino)-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-10-8-6-4-2-3-5-7(6)11-9(13)12-8/h2-5H,1H3,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPDAYQNHFAZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=S)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Methylamino)quinazoline-2-thiol | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2783924.png)
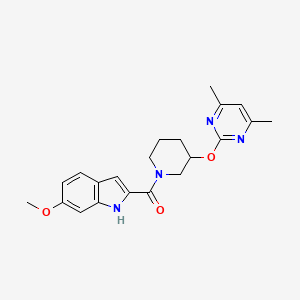
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-chlorobenzamide](/img/structure/B2783926.png)
![1-[(2-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B2783927.png)
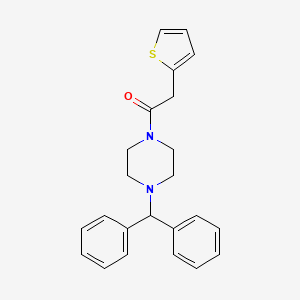
![N-(1-cyano-3-methylbutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2783931.png)
![2-(cinnamylthio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2783932.png)
![1-[2-(Diphenylmethoxy)ethyl]piperazine](/img/structure/B2783935.png)
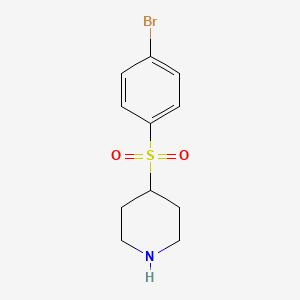

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2783941.png)
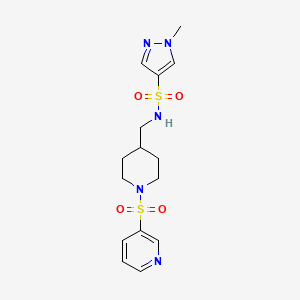
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2783943.png)
